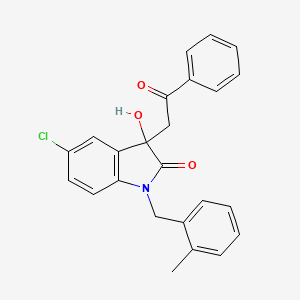![molecular formula C23H15F2N3O B11617505 3,4-bis(4-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11617505.png)
3,4-bis(4-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-ビス(4-フルオロフェニル)-5-フェニル-4,5-ジヒドロピロロ[3,4-c]ピラゾール-6(1H)-オンは、ピラゾロピリジン誘導体のクラスに属する複雑な有機化合物です。この化合物は、2つのフルオロフェニル基と、ジヒドロピロロ[3,4-c]ピラゾール-6(1H)-オンコアに結合したフェニル基を含む独自の構造によって特徴付けられます。フェニル環中のフッ素原子の存在は、その化学的安定性と生物学的活性を高めます。
準備方法
合成経路と反応条件
3,4-ビス(4-フルオロフェニル)-5-フェニル-4,5-ジヒドロピロロ[3,4-c]ピラゾール-6(1H)-オンの合成は、一般的に容易に入手可能な前駆体から始まる多段階反応を含みます。一般的な方法の1つは、適切なヒドラジン誘導体とジケトンを酸性または塩基性条件下で環化することです。 反応条件は、多くの場合、制御された温度とエタノールまたはジメチルスルホキシドなどの溶媒の使用を必要とし、環化プロセスを促進します .
工業生産方法
この化合物の工業生産には、収率と純度が高い最適化された合成経路が含まれる場合があります。連続フロー合成や触媒システムの使用などの技術は、生産プロセスの効率を高めるために使用できます。 触媒と反応条件の選択は、副生成物を最小限に抑え、目的の生成物を大量に得るために重要です .
化学反応の分析
反応の種類
3,4-ビス(4-フルオロフェニル)-5-フェニル-4,5-ジヒドロピロロ[3,4-c]ピラゾール-6(1H)-オンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化して、対応する酸化物を形成できます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して、還元された誘導体を得ることができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
主な生成物
これらの反応から生成される主な生成物には、元の化合物の酸化、還元、置換誘導体が含まれ、さまざまな分野でさまざまな用途を持つ可能性があります .
科学研究への応用
3,4-ビス(4-フルオロフェニル)-5-フェニル-4,5-ジヒドロピロロ[3,4-c]ピラゾール-6(1H)-オンは、いくつかの科学研究への応用があります。
科学的研究の応用
3,4-BIS(4-FLUOROPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
3,4-ビス(4-フルオロフェニル)-5-フェニル-4,5-ジヒドロピロロ[3,4-c]ピラゾール-6(1H)-オンの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、酵素や受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 フッ素原子の存在は、その結合親和性と安定性を高め、治療用途に適した強力な化合物となっています .
類似化合物との比較
類似化合物
- 4-(4-フルオロフェニル)ピリジン
- 5-(4-フルオロフェニル)ピリジン-3-カルボン酸
- 2-(4-フルオロフェニル)-6-ヨードH-イミダゾ[1,2-a]ピリジン
独自性
類似化合物と比較して、3,4-ビス(4-フルオロフェニル)-5-フェニル-4,5-ジヒドロピロロ[3,4-c]ピラゾール-6(1H)-オンは、その独自のジヒドロピロロ[3,4-c]ピラゾール-6(1H)-オンコア構造と、複数のフッ素原子の存在により際立っています。 これらの特徴は、その強化された化学的安定性、生物学的活性、およびさまざまな用途の可能性に貢献しています .
特性
分子式 |
C23H15F2N3O |
|---|---|
分子量 |
387.4 g/mol |
IUPAC名 |
3,4-bis(4-fluorophenyl)-5-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H15F2N3O/c24-16-10-6-14(7-11-16)20-19-21(27-26-20)23(29)28(18-4-2-1-3-5-18)22(19)15-8-12-17(25)13-9-15/h1-13,22H,(H,26,27) |
InChIキー |
IRCVJAVEYMXIPT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium](/img/structure/B11617426.png)
![1-(2,3-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11617438.png)

![6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11617458.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11617473.png)
![5-[5-(2-chloroquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11617474.png)
![ethyl 2-(cyclohexylamino)-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate](/img/structure/B11617489.png)
![5-bromo-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11617496.png)
![1-(2,5-dimethoxyphenyl)-3-(4-ethylphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11617511.png)

![3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11617525.png)
![(7Z)-7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3-fluorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11617534.png)
![ethyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11617538.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11617546.png)
